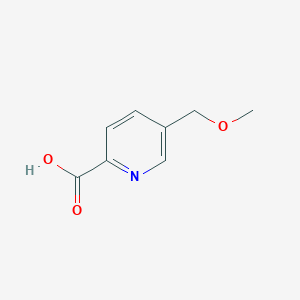
5-(Methoxymethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 5-(Methoxymethyl)pyridine-2-carboxylic acid:
Cyclization and Hydrolysis Method: This method involves the cyclization of 2-methoxymethylacrolein with 3-chloro-2-oxobutanedioic acid dimethyl ester and sulfonamide in anhydrous ethanol. The mixture is refluxed for 15 hours, cooled to room temperature, and then extracted with ethyl acetate.
Cyclization and Oxidation Method: In this method, methanol is dissolved in concentrated sulfuric acid and heated to 65°C. Ortho-aminophenol and ortho-nitrophenol are added, followed by methoxymethylacrolein. The mixture is heated to 90°C, and sodium hydroxide is added to neutralize the solution.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
5-(Methoxymethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxymethyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler derivative of pyridine with similar chemical properties.
5-Methoxymethyl-2,3-pyridinedicarboxylic acid: Another derivative with an additional carboxylic acid group
Uniqueness
5-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group enhances its solubility and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(methoxymethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-2-3-7(8(10)11)9-4-6/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
AVUWBVHPNYXCKO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




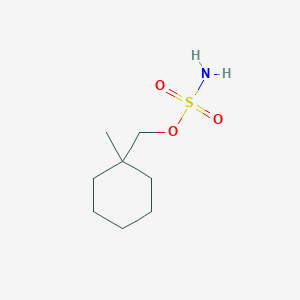
![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)

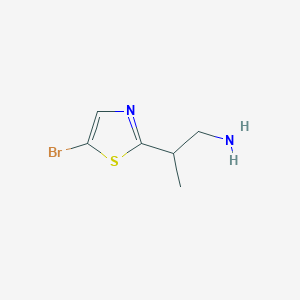
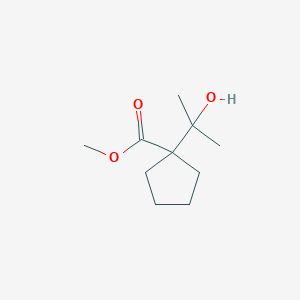

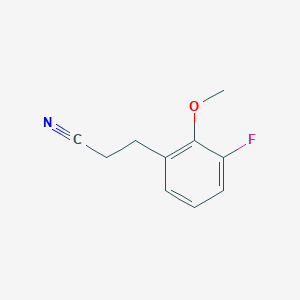

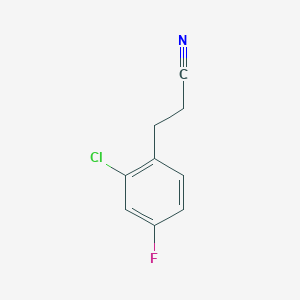

![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)
